Cas no 1803869-07-9 (3-(Chloromethyl)-2-nitrophenylpropanal)

3-(Chloromethyl)-2-nitrophenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-2-nitrophenylpropanal
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- Inchi: 1S/C10H10ClNO3/c1-7(6-13)9-4-2-3-8(5-11)10(9)12(14)15/h2-4,6-7H,5H2,1H3
- InChI Key: PJJKCJRAZYWSAC-UHFFFAOYSA-N
- SMILES: ClCC1=CC=CC(=C1[N+](=O)[O-])C(C=O)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 241
- XLogP3: 2.1
- Topological Polar Surface Area: 62.9
3-(Chloromethyl)-2-nitrophenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005232-1g |
3-(Chloromethyl)-2-nitrophenylpropanal |
1803869-07-9 | 97% | 1g |
1,460.20 USD | 2021-06-22 | |
Alichem | A014005232-250mg |
3-(Chloromethyl)-2-nitrophenylpropanal |
1803869-07-9 | 97% | 250mg |
470.40 USD | 2021-06-22 | |
Alichem | A014005232-500mg |
3-(Chloromethyl)-2-nitrophenylpropanal |
1803869-07-9 | 97% | 500mg |
823.15 USD | 2021-06-22 |
3-(Chloromethyl)-2-nitrophenylpropanal Related Literature
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 3-(Chloromethyl)-2-nitrophenylpropanal
Introduction to 3-(Chloromethyl)-2-nitrophenylpropanal (CAS No. 1803869-07-9)
3-(Chloromethyl)-2-nitrophenylpropanal, identified by the chemical abstracts service number 1803869-07-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative features a unique structural motif that has garnered considerable attention from the scientific community due to its potential applications in synthetic chemistry and medicinal chemistry. The compound's molecular framework consists of a nitrophenyl group attached to a propanal backbone, with a chloromethyl substituent at the terminal position. This configuration imparts distinct reactivity and functionalization possibilities, making it a valuable intermediate in the synthesis of more complex molecules.
The nitrophenyl moiety is particularly noteworthy, as nitroaromatic compounds are well-documented for their diverse biological activities. In particular, derivatives of nitrobenzene have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and even anticancer effects. The presence of the nitro group in 3-(Chloromethyl)-2-nitrophenylpropanal suggests that it may participate in similar biological interactions, either directly or through further functionalization. This aspect has prompted researchers to explore its utility in designing novel therapeutic agents.
Moreover, the chloromethyl group serves as a versatile handle for chemical modifications. Chloromethyl groups are known to undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, alcohols, or thiols. This reactivity makes 3-(Chloromethyl)-2-nitrophenylpropanal a promising building block for constructing more intricate molecular architectures. Such modifications are crucial in drug discovery, where the optimization of molecular structure can significantly influence pharmacokinetic and pharmacodynamic properties.
In recent years, there has been growing interest in exploring the applications of aldehydes in medicinal chemistry. Aldehydes are versatile intermediates that can be transformed into carboxylic acids, esters, amides, or heterocyclic compounds through well-established chemical transformations. The aldehyde functionality in 3-(Chloromethyl)-2-nitrophenylpropanal provides a reactive site for further derivatization, enabling the synthesis of diverse pharmacophores. For instance, condensation reactions with ammonia or amine derivatives can yield imines or Schiff bases, which have been reported to exhibit various biological activities.
One of the most compelling aspects of 3-(Chloromethyl)-2-nitrophenylpropanal is its potential role in developing novel bioactive molecules. The combination of the nitrophenyl and chloromethyl groups creates a scaffold that can be readily modified to target specific biological pathways. For example, researchers have investigated nitroaromatic compounds for their ability to modulate enzyme activity and receptor binding. By leveraging the reactivity of the chloromethyl group, it may be possible to design molecules that interact with biological targets in unique ways.
The synthesis of 3-(Chloromethyl)-2-nitrophenylpropanal typically involves multi-step organic reactions starting from commercially available precursors. A common approach involves the nitration of phenylacetaldehyde followed by chlorination at the terminal carbon. These steps highlight the compound's synthetic accessibility and its utility as a starting material for more complex derivatives. The ability to produce this compound efficiently is crucial for large-scale applications in pharmaceutical research and development.
Recent advancements in synthetic methodologies have further enhanced the accessibility of nitroaromatic compounds like 3-(Chloromethyl)-2-nitrophenylpropanal. Catalytic processes and green chemistry approaches have been developed to improve yields and reduce environmental impact. These innovations are particularly important in pharmaceutical manufacturing, where sustainability and efficiency are paramount concerns. By optimizing synthetic routes, researchers can produce this compound with greater precision and minimal waste.
The biological evaluation of 3-(Chloromethyl)-2-nitrophenylpropanal has revealed intriguing potential as a lead compound for drug development. In vitro studies have demonstrated its ability to interact with various biomolecules, suggesting multiple modes of action. For instance, preliminary data indicate that it may inhibit certain enzymes involved in inflammation or cancer progression. While these findings are promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The structural features of 3-(Chloromethyl)-2-nitrophenylpropanal also make it an attractive candidate for computational studies. Molecular modeling techniques can be employed to predict how this compound might bind to biological targets such as proteins or nucleic acids. These simulations provide valuable insights into its potential interactions and help guide experimental design. By integrating computational methods with experimental approaches, researchers can accelerate the discovery process and identify promising candidates for further development.
In conclusion,3-(Chloromethyl)-2-nitrophenylpropanal (CAS No. 1803869-07-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—comprising a nitrophenyl group and a reactive chloromethyl substituent—make it a versatile intermediate for synthesizing bioactive molecules. The compound's reactivity allows for diverse functionalization strategies, enabling the creation of novel therapeutic agents targeting various diseases.
As research continues to uncover new applications for nitroaromatic compounds,3-(Chloromethyl)-2-nitrophenylpropanal is likely to play an increasingly important role in drug discovery and development. Its synthetic accessibility and broad range of biological interactions make it a valuable tool for medicinal chemists seeking to design innovative treatments for complex diseases.
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